molecular formula C10H17NO3 B1517808 Methyl 4-(4-oxopiperidin-1-yl)butanoate CAS No. 1096321-89-9

Methyl 4-(4-oxopiperidin-1-yl)butanoate

Cat. No. B1517808
CAS RN: 1096321-89-9
M. Wt: 199.25 g/mol
InChI Key: DSSOBYZLFQUGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(4-oxopiperidin-1-yl)butanoate”, also known as MOB, is a synthetic compound that has been gaining attention in the pharmaceutical industry due to its potential biological properties. It is a derivative of butyrolactone and piperidine. The IUPAC name for this compound is methyl 4-(4-oxo-1-piperidinyl)butanoate .


Molecular Structure Analysis

The molecular formula of “Methyl 4-(4-oxopiperidin-1-yl)butanoate” is C10H17NO3 . The InChI code for this compound is 1S/C10H17NO3/c1-14-10(13)3-2-6-11-7-4-9(12)5-8-11/h2-8H2,1H3 . This indicates that the compound contains 10 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

“Methyl 4-(4-oxopiperidin-1-yl)butanoate” is a liquid at room temperature . Its molecular weight is 199.25 .

Scientific Research Applications

Molecular Docking and Biological Activities

Studies have demonstrated the significance of butanoic acid derivatives in molecular docking and biological activities. For example, research on 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid and its derivatives revealed their potential in inhibiting Placenta growth factor (PIGF-1) through molecular docking studies, suggesting good biological activities. These compounds' vibrational bands, stability, and nonlinear optical materials potential were also analyzed, indicating their significance in further pharmacological investigations (Vanasundari et al., 2018).

Optical Gating and Synthetic Ion Channels

Butanoic acid derivatives have been used to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. The study showed that these compounds could be activated by UV light, leading to the generation of hydrophilic groups and enabling controlled transport of ionic species in aqueous solutions. This finding is crucial for applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Butanol Production Insights

In the context of butanol production, butanoic acid derivatives have been linked to studies on fermentative butanol production by clostridia. Butanol is recognized for its potential as a fuel or fuel additive, and understanding its biological production can contribute to developing more efficient biotechnological processes for renewable resource utilization (Lee et al., 2008).

Safety and Hazards

“Methyl 4-(4-oxopiperidin-1-yl)butanoate” is classified as a dangerous substance. It has hazard statements H315, H318, and H335, which indicate that it can cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

methyl 4-(4-oxopiperidin-1-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-14-10(13)3-2-6-11-7-4-9(12)5-8-11/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSOBYZLFQUGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-oxopiperidin-1-yl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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